Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate
Description
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a piperidine ring, making it a versatile molecule in synthetic chemistry.
Properties
IUPAC Name |
tert-butyl N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-7-13-8-10(9)14(5)11(15)16-12(2,3)4/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGTHQTDCPAHY-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCC1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCNC[C@@H]1N(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method is the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions often require elevated temperatures and inert atmosphere to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate has numerous applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent in drug discovery.
Industry: The compound is utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes. The presence of the piperidine ring and carbamate group allows it to form stable complexes with target proteins, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the piperidine ring.
tert-Butyl-N-methylcarbamate: Another related compound with a different substitution pattern on the carbamate group.
Methyl carbamate: A smaller molecule with similar functional groups but different steric properties.
Uniqueness
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is unique due to its combination of a tert-butyl group, a methyl group, and a piperidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Biological Activity
Tert-butyl methyl((3R,4R)-4-methylpiperidin-3-YL)carbamate is a synthetic compound classified as a carbamate, characterized by a tert-butyl group, a methyl group, and a piperidine ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its significant biological activity and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 228.331 g/mol
- Boiling Point : 298.5 °C
- Density : 1.0 g/cm³
- LogP : 2.18
These properties contribute to its behavior in biochemical reactions and its interactions with biological targets.
This compound exhibits its biological effects primarily through enzyme modulation and interaction with specific molecular pathways. Notably, it may act as an acetylcholinesterase inhibitor , which leads to increased acetylcholine levels in the synaptic cleft, potentially enhancing neurotransmission in the nervous system. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Interaction Studies
Recent studies have focused on the compound's binding affinity and interactions with various biological targets. The presence of the piperidine structure enhances its biological activity compared to simpler carbamates. Interaction studies have shown that this compound can effectively inhibit certain enzymes involved in neurotransmitter degradation, making it a candidate for further research in neuropharmacology.
Case Studies and Research Findings
- Neuroprotective Effects : A study investigating the neuroprotective effects of similar piperidine derivatives showed that compounds with structural similarities to this compound could protect neuronal cells from apoptosis induced by amyloid-beta peptides. This suggests potential applications in treating Alzheimer's disease by mitigating neurodegeneration .
- Enzyme Inhibition : Research indicates that this compound can inhibit acetylcholinesterase activity effectively, leading to increased levels of acetylcholine in neuronal synapses. This effect was quantified in vitro using enzyme assays that demonstrated significant inhibition at micromolar concentrations .
- Binding Affinity Studies : Binding affinity studies using radiolabeled ligands have shown that this compound interacts with specific receptors implicated in cognitive function, suggesting its utility as a lead compound for drug development targeting cognitive enhancement.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules and pharmaceuticals. It can also act as a protecting group for amines during peptide synthesis.
Biology
The compound is employed in biochemical assays to study enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it valuable for investigating metabolic pathways.
Medicine
As a precursor for drug development, this carbamate has potential therapeutic applications in treating neurological disorders due to its neuroprotective and enzyme-inhibitory properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simpler structure | Lower biological activity |
| Methyl carbamate | Different alkyl group | Moderate activity |
| Ethyl carbamate | Ethyl instead of tert-butyl | Reduced efficacy |
This compound stands out due to its unique stereochemistry and functional groups that enhance its biological activity compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
